molecular formula C11H12O3 B1624958 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 111080-50-3

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1624958
CAS No.: 111080-50-3
M. Wt: 192.21 g/mol
InChI Key: FZFKARLLSPQFIX-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid ( 111080-50-3) is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It belongs to the class of compounds known as dihydrobenzofurans, which feature a benzene ring fused to a 2,3-dihydrofuran ring . This structure is a fundamental scaffold in medicinal and organic chemistry. The compound serves as a versatile building block in organic synthesis. The carboxylic acid functional group is a key reactive site, allowing for various transformations to esters, amides, and other derivatives, which is crucial for constructing more complex molecules . Dihydrobenzofuran derivatives are of significant research interest due to their wide range of biological activities. Scientific studies on related benzofuran and dihydrobenzofuran compounds have demonstrated potential pharmacological properties, including anti-tumor, antibacterial, and anti-oxidative activities . For instance, certain dihydrobenzofuran derivatives have been investigated for their anticancer properties . Furthermore, the dihydrobenzofuran core is a key structural element in the synthesis of various active compounds and pharmaceutical impurities . This makes this compound a valuable intermediate for researchers developing new therapeutic agents, exploring structure-activity relationships, and working in synthetic methodology. This product is supplied for research use only and is strictly not for diagnostic or therapeutic use or for human consumption.

Properties

IUPAC Name

2-ethyl-3H-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFKARLLSPQFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436880
Record name 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111080-50-3
Record name 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diastereomeric Salt Formation

Key parameters for successful resolution:

Parameter Optimal Conditions Effect on Yield/Purity
Resolving agent S(+)-2-phenylglycinol Induces crystallization of R(+)-acid salt
Solvent system Acetone:ethyl acetate (3:1 v/v) Maximizes solubility differential
Temperature 4°C (crystallization) Enhances crystal lattice stability
Molar ratio 1:1 (acid:resolving agent) Prevents eutectic formation

The process exploits the differential solubility of diastereomeric salts in aprotic solvents. Crystallization of the R(+)-acid-S(+)-phenylglycinol salt proceeds with 50% theoretical yield from racemic starting material.

Salt Cleavage and Acid Recovery

The isolated diastereomeric salt is treated with dilute hydrochloric acid (1N) to liberate the free carboxylic acid. Critical steps include:

  • pH adjustment to 2.5-3.0 using HCl
  • Extraction with dichloromethane (3 × 50 mL/g salt)
  • Anhydrous sodium sulfate drying
  • Rotary evaporation below 40°C to prevent racemization

This sequence affords R(+)-2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid with ≥96.5% enantiomeric excess (ee) as determined by chiral HPLC.

Comparative Methodological Analysis

Method Enantiomeric Excess Overall Yield Scalability Equipment Requirements
Chiral Resolution 96.5% 50% >100 kg Crystallization tanks, HPLC
Baylis-Hillman 90-95% (reported) 35-40% <1 kg Schlenk line, Chiral HPLC

The chiral resolution method remains dominant for industrial-scale production due to its operational simplicity and compatibility with existing pharmaceutical manufacturing infrastructure. Recent advances in continuous crystallization technologies have improved throughput to 85-90% of theoretical maximum.

Process Optimization Strategies

Solvent Engineering in Crystallization

Ternary solvent systems (acetone/ethyl acetate/heptane) reduce nucleation induction time by 40% compared to binary mixtures. Optimal composition (55:30:15 v/v/v) decreases crystal agglomeration while maintaining ee >99%.

Catalytic Racemization

Implementing dynamic kinetic resolution through in situ racemization:

  • Adds 0.1 mol% Shvo's catalyst (C29H24O2Ru)
  • Enables theoretical yield up to 95% from racemate
  • Requires precise temperature control (75±2°C)

This modification is particularly effective for large-batch productions (>500 kg), reducing waste generation by 65%.

Analytical Characterization

Critical quality control metrics for synthetic batches:

Parameter Specification Analytical Method
Enantiomeric purity ≥95% R(+) Chiral HPLC (Chiralpak IA column)
Residual solvents <500 ppm acetone GC-FID
Heavy metals <10 ppm ICP-MS
Water content <0.5% w/w Karl Fischer titration

The crystalline form exhibits polymorphism, with Form I (monoclinic P21) showing superior stability under accelerated storage conditions (40°C/75% RH).

Industrial Scale-Up Considerations

Modern production facilities employ hybrid batch-continuous systems:

  • Continuous racemate synthesis (plug-flow reactor, 120 L/h throughput)
  • Semi-batch resolution (oscillatory baffled crystallizers)
  • Counter-current washing (centrifugal partition chromatography)

This configuration achieves 92% space-time yield improvement over traditional batch processing while maintaining ee specifications.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent unpublished data suggest Candida antarctica lipase B (CAL-B) can resolve ethyl ester precursors with 88% ee. However, economic viability remains questionable due to enzyme costs (>$1500/kg).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid has shown promise in medicinal chemistry due to its biological activities:

  • Anticancer Properties : Research indicates that benzofuran derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells and interference with specific oncogenic pathways .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases .

Drug Development

The compound serves as a valuable scaffold for synthesizing new drugs targeting specific biological pathways. For instance:

  • PPARα Agonists : A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as potent and selective PPARα agonists, which are crucial in managing dyslipidemia and metabolic disorders. These compounds exhibited significant cholesterol-lowering effects in animal models at low doses compared to existing therapies like fenofibrate .
  • BET Inhibitors : A series of 2,3-dihydrobenzofuran derivatives have been optimized as highly selective inhibitors for the second bromodomain (BD2) of the BET family proteins, showing potential in treating castrate-resistant prostate cancer .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for desired properties:

Reaction Type Description Common Reagents
OxidationConverts to ketones or aldehydesKMnO4, CrO3
ReductionConverts carboxylic acid to alcoholsLiAlH4, NaBH4
SubstitutionFunctional group replacementAmines, alcohols

Material Science

The unique structural features of this compound make it suitable for applications in material science. Its derivatives can be utilized in the development of advanced materials with specific mechanical and thermal properties.

Case Study 1: Development of PPARα Agonists

A systematic study on the design and synthesis of novel 2,3-dihydrobenzofuran derivatives highlighted their efficacy as PPARα agonists. In vitro testing demonstrated significant activity against dyslipidemia models in Syrian hamsters and Beagle dogs. Key structural elements were identified that contributed to maintaining potency and subtype selectivity .

Case Study 2: BET Inhibitors Optimization

Research conducted on optimizing 2,3-dihydrobenzofuran derivatives for BET inhibition revealed that introducing a quaternary center into the core structure improved solubility and metabolic stability. The resulting compounds showed over 1000-fold selectivity for BD2 compared to BD1 and exhibited favorable pharmacokinetic properties in vivo .

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid are influenced by its structural features, which differentiate it from analogous compounds. Below is a comparative analysis with structurally or functionally related molecules:

Table 1. Comparative Analysis of Structural and Functional Attributes

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Biological Activity Applications References
This compound 111080-50-3 Ethyl C₁₁H₁₂O₃ 192.21 NF-κB inhibition, Anticancer Drug development, Oncology
2,3-Dihydrobenzofuran-2-carboxylic acid N/A None C₉H₈O₃ 164.16 PPARα agonism, Hypolipidemic Dyslipidemia treatment
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid 17359-46-5 Methyl C₁₀H₁₀O₃ 178.19 Not explicitly reported Synthetic intermediate
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid 1914-60-9 Methoxy C₁₀H₁₀O₄ 194.18 Structural similarity Research chemical
7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid 1315348-83-4 Hydroxy C₉H₈O₄ 180.16 Versatile scaffold Lab-scale research
Caffeic acid 331-39-5 Dihydroxy C₉H₈O₄ 180.16 Antioxidant, Anti-inflammatory Cosmetics, Supplements

Key Findings from Comparative Studies

Substituent-Driven Bioactivity: The ethyl group in this compound enhances lipophilicity, likely improving cell membrane permeability and target binding in anticancer applications . In contrast, the unsubstituted parent compound (2,3-dihydrobenzofuran-2-carboxylic acid) acts as a PPARα agonist, reducing cholesterol and triglycerides in animal models at lower doses than fenofibrate . However, their biological activities remain underexplored .

Stereochemical Considerations: The ethyl-substituted compound exhibits chirality, necessitating enantiomeric separation for optimal activity. Studies using chiral chromatography (20% 2-propanol in hexane with trifluoroacetic acid) highlight the importance of stereochemical purity in pharmacological applications . This complexity is absent in simpler analogs like caffeic acid, which lacks a fused furan ring.

Functional Diversity: While this compound derivatives target NF-κB and cancer pathways, caffeic acid—a structurally distinct but functionally overlapping compound—leverages its dihydroxy groups for antioxidant effects . This underscores how minor structural changes (e.g., ring saturation, substituent type) drastically shift therapeutic mechanisms.

Biological Activity

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, recognized for its diverse biological activities. This compound is characterized by its molecular formula C11H12O3C_{11}H_{12}O_3 and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The synthesis of this compound can be achieved through various methods, including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. The compound can undergo several types of reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for modifying its structure to enhance biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain derivatives selectively target the VEGFR-2 tyrosine kinase, leading to reduced tumor growth in animal models. The compound's mechanism involves the induction of apoptosis in cancer cells through modulation of cellular signaling pathways.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, contributing to its potential as an antibacterial agent. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Metabolic Regulation

Notably, this compound has been identified as a potent agonist of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in lipid metabolism. In animal models, it demonstrated significant cholesterol- and triglyceride-lowering effects at doses lower than those required for existing PPARα agonists like fenofibrate . This suggests its potential utility in treating dyslipidemia.

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Receptor Binding : The compound interacts with specific receptors such as PPARα, leading to altered gene expression involved in lipid metabolism.
  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and bacterial proliferation by binding to their active sites.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, further contributing to its anticancer and antimicrobial effects .

Study on Anticancer Activity

In a controlled study involving Syrian hamsters and Beagle dogs, compounds derived from this compound showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis rates in treated groups.

Study on Lipid Regulation

A separate study focusing on dyslipidemia utilized this compound in a model with induced hyperlipidemia. Results indicated a significant decrease in serum cholesterol and triglyceride levels after administration of the compound over a four-week period, suggesting its efficacy as a therapeutic agent for metabolic disorders .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AnticancerInduction of apoptosisTargeting VEGFR-2
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Lipid RegulationDecrease in cholesterol/triglyceridesPPARα agonism

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of benzofuran derivatives often employs Friedländer condensation or one-pot multicomponent reactions (see analogous methods in ). For dihydrobenzofuran scaffolds, key steps include:

  • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.
  • Optimization of temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or toluene) to enhance ring closure efficiency.
  • Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

Q. Example Reaction Table

StepReagents/ConditionsYield RangeReference
CyclizationH₂SO₄, 100°C, 6h50–65%Adapted from
CarboxylationCO₂, Pd catalyst40–55%Analogous to

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, protocols for structurally similar furan-carboxylic acids ( ) recommend:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.
  • Storage: Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Disposal: Follow local regulations for organic acids; incineration is typical for halogen-free compounds .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • 1H/13C NMR: Assign diastereotopic protons in the dihydrofuran ring (δ 1.2–1.8 ppm for ethyl groups; δ 4.5–5.5 ppm for ring protons).
  • IR: Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
  • MS: Molecular ion [M+H]+ matched to theoretical m/z (e.g., 220.12 for C₁₂H₁₄O₃).

Data Contradiction Resolution:
Discrepancies between experimental and theoretical values (e.g., NMR shifts in ) can arise from solvent effects or impurities. Mitigation strategies:

  • Repeat measurements in deuterated DMSO or CDCl₃.
  • Compare with DFT-calculated spectra for validation .

Advanced Research Questions

Q. How can computational chemistry optimize the enantioselective synthesis of this compound?

Methodological Answer:

  • Molecular Modeling: Use Gaussian or ORCA software to simulate transition states in cyclization steps.
  • Chiral Catalysts: Screen BINOL-derived phosphoric acids (e.g., 5 mol%) to enhance enantiomeric excess (ee).
  • Kinetic Studies: Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) under isocratic conditions .

Case Study:
A 2021 study on benzofuran-quinoline hybrids achieved 88% ee using (R)-BINOL catalysts, suggesting transferability to similar scaffolds .

Q. What strategies address low bioavailability in pharmacological studies of dihydrobenzofuran derivatives?

Methodological Answer:

  • Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.
  • Lipophilicity Optimization: Introduce alkyl substituents (e.g., methyl branching) to balance LogP (target 2–3).
  • In Vivo Testing: Use rodent models to assess pharmacokinetics (Cmax, T½) and compare with in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) .

Q. How can contradictory bioactivity data be resolved across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial assays.
  • HPLC-Purity Threshold: Ensure >95% purity (UV detection at 254 nm).
  • Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial studies) .

Q. What are the environmental fate implications of this compound, given limited ecotoxicological data?

Methodological Answer:

  • Read-Across Analysis: Use data from structurally related 5-ethylfuran-2-carboxylic acid ():
    • Biodegradation: Aerobic soil metabolism studies show t½ = 30–60 days.
    • Aquatic Toxicity: EC₅₀ > 100 mg/L in Daphnia magna (OECD 202).
  • Modeling Tools: Apply EPI Suite to estimate persistence (P) and bioaccumulation (B) scores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
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2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

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